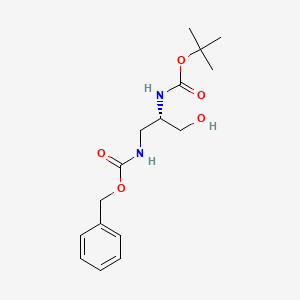

Boc-Dap(Z)-OL

Übersicht

Beschreibung

Boc-Dap(Z)-OH, also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid or Boc-3-(Z-amino)-L-alanine, is a compound with the molecular formula C16H22N2O6 . It is used in peptide synthesis .

Molecular Structure Analysis

The molecular weight of Boc-Dap(Z)-OH is 338.36 . The InChI key is QKMSMVGTLTVHLK-LBPRGKRZSA-N .Chemical Reactions Analysis

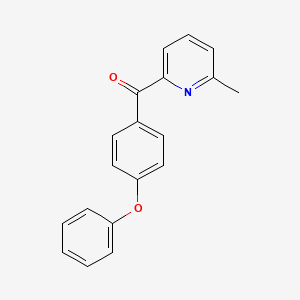

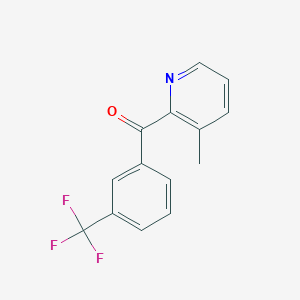

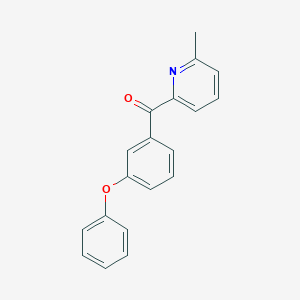

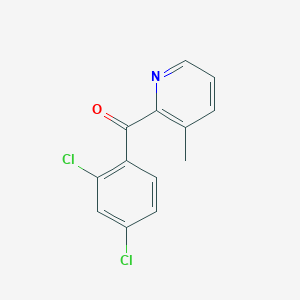

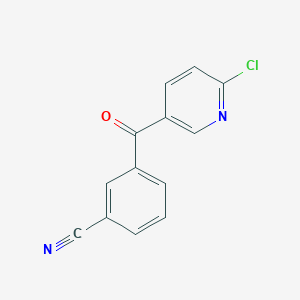

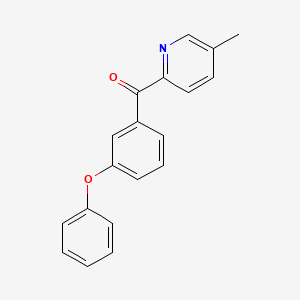

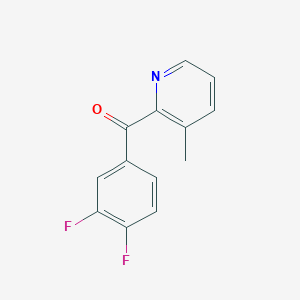

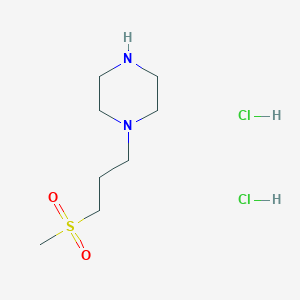

Boc-Dap(Z)-OH is used in peptide synthesis . A related compound, N-Boc-, has been used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis

Boc-Dap(Z)-OH is a solid compound . Its optical activity is [α]/D +9.0±1°, c = 1 in methanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Oligomerization in Peptide Nucleic Acids

- The Boc-protecting group strategy has been developed for Fmoc-based PNA (peptide nucleic acid) oligomerization for nucleobases like thymine and diaminopurine (DAP). The DAP monomer was incorporated into a PNA, showing selective binding to T in a complementary DNA strand, indicating its potential in genetic research and molecular diagnostics (A. S. St Amant & R. Hudson, 2012).

Development of Conjugated Polymers

- In material sciences, a conjugated donor/acceptor/passivator (DAP) polymer has been constructed using a Boc-protected DAP polymer, which was characterized for its properties. This research highlights the application of Boc-Dap(Z)-OL in developing new materials with potential applications in electronics and photonics (A. Devasagayaraj & J. Tour, 1999).

Enhancement of Photocatalysis Efficiency

- This compound has been applied in the field of environmental science, particularly in enhancing the photocatalytic efficiency of compounds like Bi24O31Cl10 for the decomposition of pollutants. This showcases its potential in environmental remediation and sustainable technologies (Jin Kang et al., 2020).

Applications in Cancer Research

- In the medical field, this compound is used in the development of polymer-albumin conjugates for the delivery of macromolecular platinum drugs into cancer cells, demonstrating its significance in drug delivery systems and cancer therapy (Aydan Dağ et al., 2015).

Neuroscience and Brain-on-Chip Technology

- Brain-on-Chip (BoC) biotechnology, an emerging tool for biomedical research, utilizes this compound in creating three-dimensional brain-like systems on a microfluidic platform. This application is crucial for studying brain activity in health and disease, showcasing the compound's relevance in neuroscience research (Csaba Forró et al., 2021).

Development of Photocatalysts for Pollution Control

- The compound has been utilized in the synthesis of photocatalysts for the removal of pollutants like NOx from the air, demonstrating its potential in environmental science and pollution control technologies (G. Zhu et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

Boc-Dap(Z)-OL, also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid, is primarily used in peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form a peptide. The role of this compound in this process is to protect the amino groups of the amino acids from reacting prematurely during the synthesis .

Mode of Action

This compound interacts with its targets by attaching to the amino groups of the amino acids. This prevents these groups from reacting until the appropriate stage of the peptide synthesis process . The compound achieves this by providing a protective group for the amino acid, which can be removed under specific conditions without affecting the peptide-resin bond .

Biochemical Pathways

The use of this compound affects the pathway of peptide synthesis. By protecting the amino groups of the amino acids, this compound ensures that the peptide chain is formed in the correct sequence and structure . The downstream effects of this include the successful synthesis of the desired peptide with the correct amino acid sequence.

Result of Action

The molecular effect of this compound’s action is the formation of a peptide with the correct sequence of amino acids . On a cellular level, if the synthesized peptide were to be used in a biological system, it could interact with cellular machinery or structures to exert a biological effect.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction environment. For example, the removal of the protective group provided by this compound requires specific conditions, such as a certain pH or the presence of a particular reagent . Therefore, maintaining the appropriate environmental conditions is crucial for the effective use of this compound in peptide synthesis.

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIQDJDXPRRWIN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

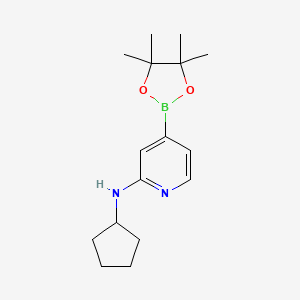

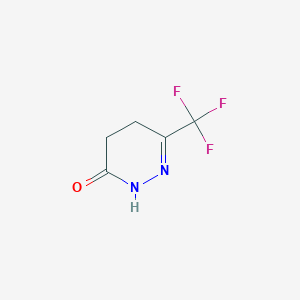

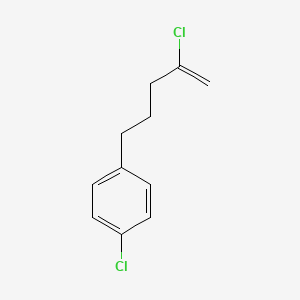

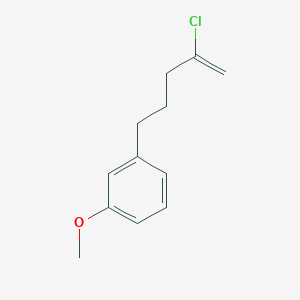

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.